molecular formula C7H11ClF3NO B13529183 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride

Cat. No.: B13529183
M. Wt: 217.61 g/mol
InChI Key: KLEFOMAMMFQCNZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic amine derivative with a trifluoromethyl (-CF₃) substituent at the 6-position and a hydroxyl (-OH) group, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to its rigid bicyclo[3.1.1]heptane scaffold, which mimics bioisosteres of aromatic rings, and the trifluoromethyl group, which enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C7H11ClF3NO

Molecular Weight

217.61 g/mol

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)4-1-5(6)3-11-2-4;/h4-5,11-12H,1-3H2;1H

InChI Key

KLEFOMAMMFQCNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2(C(F)(F)F)O.Cl

Origin of Product

United States

Preparation Methods

Reduction of Spirocyclic Oxetanyl Nitriles

A general approach, as reported in recent chemical literature, involves starting from spirocyclic oxetanyl nitriles, which undergo catalytic or chemical reduction to form the 3-azabicyclo[3.1.1]heptane core.

Reaction Conditions:

  • Catalyst: Raney Nickel or palladium on carbon
  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions (~80-100°C)
  • Reducing agent: Hydrogen gas (H₂)

Mechanism:
Hydrogenation cleaves the nitrile group and facilitates ring closure, forming the bicyclic amine.

Intramolecular Cyclization of Amino Alcohols

Alternatively, amino alcohols bearing suitable side chains can cyclize under acidic conditions:

  • Reagents: Strong acids such as hydrochloric acid or sulfuric acid
  • Conditions: Reflux in aqueous or alcoholic media
  • Outcome: Formation of the bicyclic amine via nucleophilic attack and ring closure

Introduction of the Trifluoromethyl Group

The trifluoromethyl (–CF₃) substituent at the 6-position can be introduced via electrophilic trifluoromethylation, which is a key step in the synthesis of the target compound.

Electrophilic Trifluoromethylation

Reagents:

  • Trifluoromethylating agents such as Togni's reagent or Umemoto's reagent
  • Catalysts: Copper or silver salts to facilitate the transfer

Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile
  • Temperature: 0°C to room temperature
  • Time: Several hours, monitored by TLC

This step typically occurs on a precursor bearing a suitable nucleophilic site, such as a secondary amine or a stabilized carbanion intermediate.

Radical Trifluoromethylation

Alternatively, radical-based methods using reagents like trifluoromethyl iodide (CF₃I) with radical initiators (AIBN) can be employed, especially for late-stage functionalization.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

Procedure:

  • Dissolve the free base in anhydrous diethyl ether or ethanol
  • Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise
  • Stir at room temperature until salt formation is complete
  • Isolate by filtration and dry under vacuum

This process yields 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride with high purity.

Summary of Synthetic Route with Data Table

Step Starting Material Reagents / Conditions Key Transformation Yield (%) Notes
1 Spirocyclic oxetanyl nitrile Hydrogen gas, Pd/C Reduction to bicyclic amine 85-90 Scalable, scalable for industrial synthesis
2 Bicyclic amine Togni's reagent, Cu catalyst Electrophilic trifluoromethylation at position 6 70-80 Regioselective, late-stage functionalization
3 Trifluoromethylated amine HCl gas or concentrated HCl Salt formation Quantitative Produces hydrochloride salt

Research Findings and Perspectives

Recent studies highlight the importance of optimizing trifluoromethylation conditions to maximize regioselectivity and yield, especially considering the sensitivity of the bicyclic framework. For example, the use of milder electrophilic reagents like Togni's reagent under controlled temperatures has been shown to improve functionalization efficiency.

Moreover, scalable synthesis has been demonstrated via continuous flow reactors, allowing for precise control over reaction parameters, minimizing side reactions, and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a complex organic compound featuring a unique bicyclic structure that incorporates a trifluoromethyl group and a hydroxyl group. It belongs to the class of azabicyclic amines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a bicyclic framework, contributing to its rigidity and conformational properties, making it a candidate for drug design and development.

Scientific Research Applications

The applications of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride are diverse:

  • Medicinal Chemistry The compound is used as a building block in synthesizing various pharmaceuticals, such as:
    • Anxiety treatments
    • β-lactams
    • Drug delivery systems
  • Drug Design and Development The unique structural and chemical properties make it an interesting candidate.
  • Pharmacological Agent Studies explore its potential as a pharmacologically active agent.

Structural similarity with other compounds provides insights into the structural diversity and potential applications of azabicyclic compounds in medicinal chemistry. Examples include:

  • 4-Trifluoromethylpiperidine, known for strong CNS activity
  • 3-Benzyl-3-azabicyclo[3.1.1]heptane, a versatile building block
  • 6-Trifluoromethyl-3-azabicyclo[2.2.2]octane, which exhibits different conformational flexibility
Compound NameUnique Features
4-TrifluoromethylpiperidineKnown for strong CNS activity; used in anxiety treatments
3-Benzyl-3-azabicyclo[3.1.1]heptaneVersatile building block; utilized in synthesizing β-lactams
6-Trifluoromethyl-3-azabicyclo[2.2.2]octaneExhibits different conformational flexibility; potential use in drug delivery systems

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 1389264-28-1 (hydrochloride form)
  • Molecular Formula: C₇H₁₁F₃NO·HCl (calculated based on substituents and evidence)
  • Molecular Weight : ~271.28 (free base) ; hydrochloride adds ~36.46 g/mol.
  • Storage : Typically stored at room temperature in inert conditions .

Structural Analogues within the Azabicyclo[3.1.1]heptane Family

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Features
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride 1389264-28-1 -CF₃, -OH, HCl C₇H₁₁F₃NO·HCl ~307.74 Enhanced lipophilicity and metabolic stability due to -CF₃; hydrochloride improves solubility .
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol 1240525-80-7 -CF₃, -OH, -CH₂C₆H₅ C₁₄H₁₆F₃NO 271.28 Benzyl group increases steric bulk; potential for CNS activity due to lipophilicity .
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride 1486519-87-2 -C=O, HCl C₆H₁₀ClNO 147.60 Ketone group reduces basicity; scaffold used in pain management ligands .
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride 1860028-23-4 -O- (oxa), HCl C₅H₁₀ClNO 135.59 Oxygen atom alters electronic properties; potential for hydrogen bonding .

Functional Group Variations and Pharmacological Implications

  • Trifluoromethyl (-CF₃) vs. Benzyl (-CH₂C₆H₅) :

    • The -CF₃ group in the target compound improves metabolic stability compared to the benzyl group, which may undergo oxidative metabolism .
    • Benzyl derivatives (e.g., CAS 1240525-80-7) exhibit higher molecular weight and lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration .
  • Hydroxyl (-OH) vs. Ketone (-C=O): The hydroxyl group in the target compound allows for hydrogen bonding with biological targets, enhancing binding affinity.

Bicyclic Framework Modifications

Table 2: Impact of Bicyclic Structure on Properties
Compound Bicyclic System Ring Strain Solubility (LogS) Pharmacological Use
Target Compound [3.1.1] Moderate -2.1 (estimated) Neurological targets (e.g., serotonin receptors)
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride [3.2.0] Higher -1.8 Antibacterial intermediates due to strained system
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride [3.1.1] with oxa Lower -1.5 Catalysis or peptidomimetics
  • Ring Strain : The [3.1.1] system in the target compound balances stability and reactivity, whereas [3.2.0] systems (e.g., CAS 2089246-00-2) exhibit higher strain, useful in prodrug activation .

Biological Activity

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound notable for its unique azabicyclo structure, which includes a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The trifluoromethyl group enhances the compound's chemical reactivity, metabolic stability, and bioavailability, making it a candidate for further pharmacological exploration.

The molecular formula of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is C7H10ClF3NO, with a molecular weight of approximately 217.61 g/mol. Its structural characteristics contribute to its rigidity and conformational properties, which are crucial for drug design.

PropertyValue
Molecular FormulaC7H10ClF3NO
Molecular Weight217.61 g/mol
CAS Number2551115-80-9
Structural FeaturesBicyclic azabicyclo
Trifluoromethyl GroupPresent

Biological Activity

Research indicates that 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride exhibits significant biological activity, particularly as a potential pharmaceutical agent. Studies have explored its interactions with various biological targets, demonstrating its influence on several biochemical pathways.

Mechanism of Action
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors, which are implicated in various neurological functions and disorders. The trifluoromethyl group may enhance binding affinity and selectivity towards these receptors.

Case Studies

  • Anticholinergic Activity : Preliminary studies suggest that 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride exhibits anticholinergic properties, making it a candidate for treating conditions like overactive bladder and certain types of movement disorders.
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects in animal models, suggesting that the compound may help mitigate neurodegenerative processes.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Azabicyclo[3.1.1]heptaneLacks trifluoromethyl groupLimited pharmacological effects
4-(Trifluoromethyl)piperidin-4-olPiperidine core with trifluoromethylDifferent activity profile
3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amineContains cyclopropyl groupUnique due to cyclopropyl substitution

The distinct combination of the trifluoromethyl group and azabicyclo framework in 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride imparts unique physicochemical properties and biological activities compared to its analogs.

Q & A

Q. Example Reaction Conditions Table

StepSolventCatalystTemperatureYield (%)Reference
CyclizationEthanolPd/C80°C65–75
TrifluoromethylationAcetonitrileCuI120°C50–60
Salt FormationEthanolHCl (gas)RT90–95

Advanced: How can reaction yields be optimized while minimizing side products in trifluoromethyl group introduction?

Methodological Answer:
Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity of trifluoromethylation agents .
  • Catalyst optimization : Copper(I) iodide improves electrophilic substitution efficiency .
  • Real-time monitoring : Use HPLC or TLC to track intermediates and abort reactions if side products exceed 5% .
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) reduces decomposition of thermally sensitive intermediates .

Q. Common Side Products and Mitigation

Side ProductCauseMitigation Strategy
Dehalogenated byproductsOver-reductionReduce catalyst loading (Pd/C)
DiastereomersPoor stereocontrolChiral auxiliaries
Hydrolysis productsMoisture exposureAnhydrous conditions

Basic: What analytical techniques are critical for resolving stereochemical ambiguities in this compound?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration without crystallization .
  • NOESY NMR : Identifies spatial proximity of protons to confirm ring conformations .

Advanced: How does stereochemistry impact biological activity, and what experimental models validate receptor interactions?

Methodological Answer:

  • Dopamine receptor affinity : The (1R,5S) configuration shows 10-fold higher binding affinity than its enantiomer in radioligand assays .
  • In vitro models : HEK293 cells expressing human D2 receptors quantify cAMP inhibition (EC50 values) .
  • Molecular docking : Simulations using AutoDock Vina correlate stereochemistry with binding pocket compatibility .

Q. Example SAR Table

StereoisomerD2 Receptor IC50 (nM)Selectivity (D2 vs. 5-HT2A)Reference
(1R,5S)12.3 ± 1.525:1
(1S,5R)145.6 ± 18.23:1

Basic: What pharmacokinetic properties are predicted for this compound?

Methodological Answer:

  • Lipophilicity (LogP) : Calculated as 2.1 ± 0.3 (Schrödinger QikProp), favoring blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (human liver microsomes) show t1/2 > 60 mins, suggesting CYP450 resistance .
  • Solubility : 0.8 mg/mL in PBS (pH 7.4), improved via co-solvents (e.g., 10% PEG-400) .

Advanced: How do structural analogs compare in receptor selectivity and metabolic stability?

Methodological Answer:
Analog modifications (e.g., replacing trifluoromethyl with difluoromethyl) reduce metabolic stability but improve 5-HT2A selectivity:

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